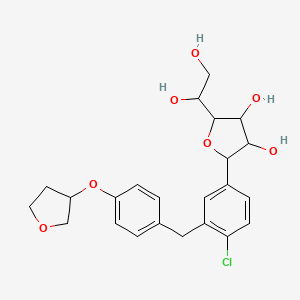

Empagliflozin R-Furanose

Vue d'ensemble

Description

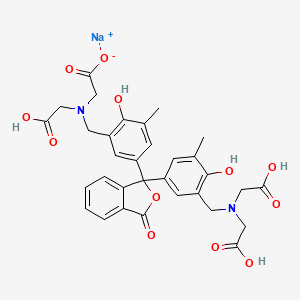

Empagliflozin R-Furanose is a synthetic derivative of Empagliflozin, a natural compound found in plants . It belongs to the class of drugs for the treatment of type II diabetes . The chemical name is (2R,3R,4R,5R)-2-(4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-5-(®-1,2-dihydroxyethyl)tetrahydrofuran-3,4-diol .

Synthesis Analysis

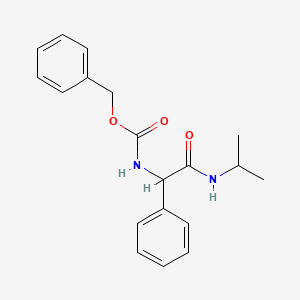

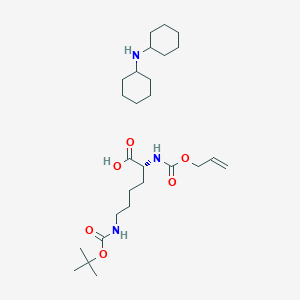

Empagliflozin R-Furanose is synthesized through a series of chemical processes focusing on the key C-glycosylation step . The synthesis involves the addition of an organometallic species to a carbonyl derivative followed by a reduction .Molecular Structure Analysis

The molecular formula of Empagliflozin R-Furanose is C23H27ClO7 . Its molecular weight is 450.91 g/mol .Chemical Reactions Analysis

Empagliflozin R-Furanose has been shown to inhibit the activity of dipeptidyl peptidase 4 (DPP-4) and reduce postprandial glucose levels in healthy subjects .Physical And Chemical Properties Analysis

Empagliflozin R-Furanose is a neat product with a molecular weight of 450.909 .Applications De Recherche Scientifique

-

Pharmaceutical Synthesis

- Empagliflozin R-Furanose is used in the synthesis of the SGLT-2 inhibitor Empagliflozin . The key stage involves I/Mg exchange of aryl iodide followed by addition to glucono lactone in THF . This process was implemented for production on a metric ton scale for commercial launch .

- It can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Empagliflozin .

-

Quality Control and Analysis

- Empagliflozin R-Furanose is used in the development of liquid chromatography methods to determine empagliflozin in the presence of its organic impurities . The method was developed following Quality by Design (QbD) for the analysis of the antidiabetic empagliflozin .

- A stability-indicating RP-HPLC method was developed and validated for the estimation of empagliflozin drug and its tablet dosage form using a DAD detector .

-

Medical Research

- Empagliflozin has been shown to reduce hospitalizations for heart failure and the number of deaths from cardiovascular causes . It also reduces the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .

- Empagliflozin improves cardiovascular outcomes in patients with heart failure, patients with type 2 diabetes who are at high cardiovascular risk, and patients with chronic kidney disease .

-

Chemical Synthesis

-

Analytical Method Development

-

Pharmaceutical Reference Standards

-

Production Synthesis

-

Analytical Method Development

-

Pharmaceutical Reference Standards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-chloro-3-[[4-(oxolan-3-yloxy)phenyl]methyl]phenyl]-5-(1,2-dihydroxyethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(22-20(27)21(28)23(31-22)19(26)11-25)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQUDPJZAZMKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(O4)C(CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Empagliflozin R-Furanose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

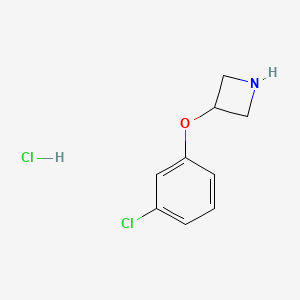

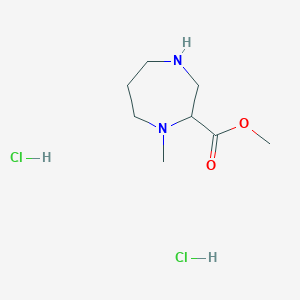

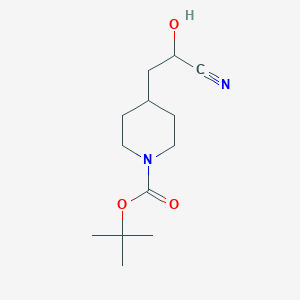

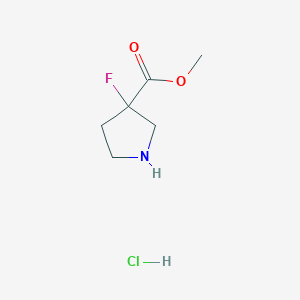

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432171.png)

![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate](/img/structure/B1432172.png)

![3-[2-(1-Methylpiperidin-4-ylidene)hydrazin-1-yl]butanenitrile](/img/structure/B1432180.png)

![Acetic acid, 2-[2-[[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]amino]ethoxy]-](/img/structure/B1432187.png)